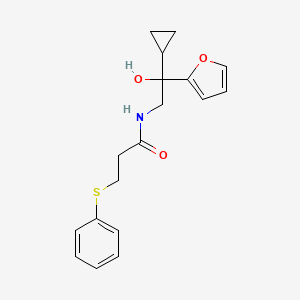

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide involves several steps, including cyclization and reaction with electrophiles to produce cyclopropanes with high stereoselectivity. For instance, the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA produces a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which reacts with various electrophiles to give cyclopropanes (Tanaka, Minami, & Kaji, 1987).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows a diverse range of interactions and conformations. For example, compounds containing furan rings exhibit specific electronic and geometric configurations that influence their reactivity and physical properties. The structure and electronic properties of these compounds can be further elucidated through spectroscopic methods and theoretical calculations (Jimenez et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide and its analogs can be complex due to the presence of multiple reactive sites. For instance, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi demonstrates the potential for biocatalytic transformations, leading to products with specific stereochemistry (Jimenez et al., 2019).

科学的研究の応用

Stereoselective Synthesis

Research highlights the utility of similar structures in the stereoselective synthesis of functionalized cyclopropanes, indicating that compounds like N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide could serve as precursors or intermediates in creating stereodefined cyclopropane derivatives with high selectivity. This is crucial for developing pharmaceuticals and agrochemicals with specific chiral centers (Tanaka, Minami, & Kaji, 1987).

Cyclopropanation Reactions

The catalytic cyclopropanation of olefins using related ylides suggests potential applications in synthesizing cyclopropane-containing compounds. This could point towards methodologies for modifying the furan and cyclopropyl groups in N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide to obtain derivatives with desired properties (Müller, Allenbach, & Robert, 2003).

Antibacterial Activity

Compounds with furan and cyclopropane motifs have been explored for their antibacterial activity, suggesting that derivatives of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide might exhibit similar biological activities. This opens avenues for the development of new antibacterial agents with potential modifications to the core structure to enhance efficacy (Rani, Yusuf, & Khan, 2012).

Photovoltaic Applications

The use of furan derivatives in dye-sensitized solar cells to improve device performance suggests that furan-containing compounds like N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide could potentially be applied in the field of renewable energy. Research in this area focuses on enhancing the efficiency of solar cells through the introduction of specific organic molecules (Kim et al., 2011).

特性

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-17(10-12-23-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-22-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURZMHBVPVZBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)

![[2-oxo-2-(2-phenylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2481561.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)